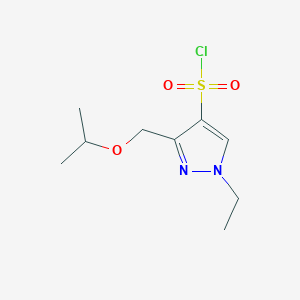
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl group, an isopropoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material Preparation: 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is synthesized by reacting ethyl hydrazine with isopropoxymethyl ketone in the presence of a base such as sodium hydroxide.
Sulfonylation Reaction: The prepared 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is then treated with chlorosulfonic acid at a low temperature (0-5°C) to form the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process includes:
- Continuous feeding of reactants into the reactor.
- Precise temperature control to maintain reaction conditions.
- Efficient separation and purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Hydrolysis: The reaction is performed in the presence of water or aqueous base at elevated temperatures.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Pyrazole Derivatives: Resulting from oxidation or reduction reactions.
Sulfonic Acid: Produced via hydrolysis of the sulfonyl chloride group.
科学的研究の応用
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also modulate signaling pathways by interacting with key regulatory proteins, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used as a coupling agent in peptide synthesis.
1-ethyl-3-methylimidazolium chloride: An ionic liquid used as a solvent in various organic reactions.
Uniqueness
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the sulfonyl chloride group makes it a versatile intermediate for the synthesis of sulfonamide derivatives, while the pyrazole ring contributes to its potential biological activities.
特性
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-4-12-5-9(16(10,13)14)8(11-12)6-15-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSPJAIUKGYKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
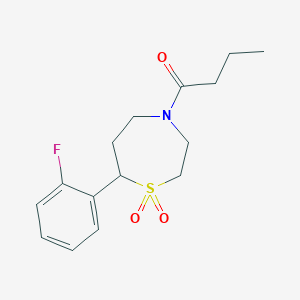
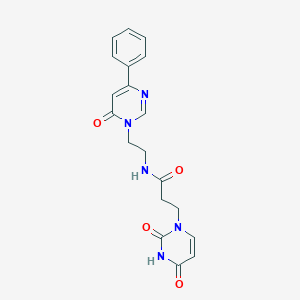
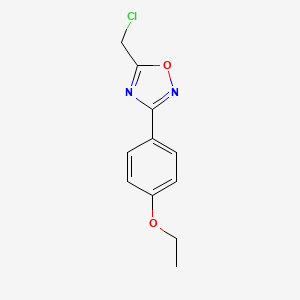
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
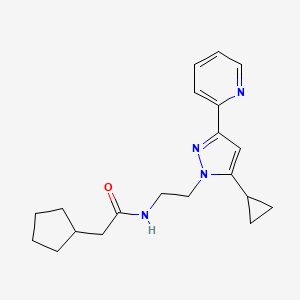

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2488838.png)
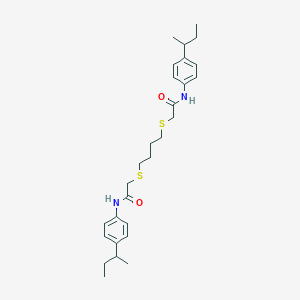


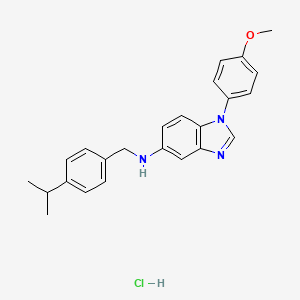
![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)
